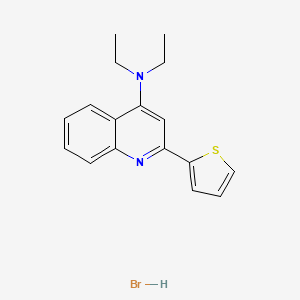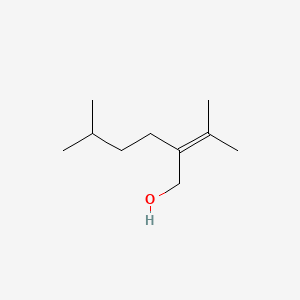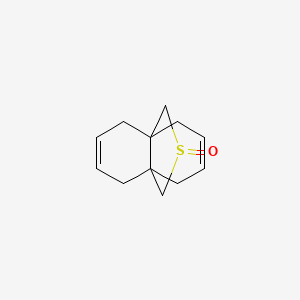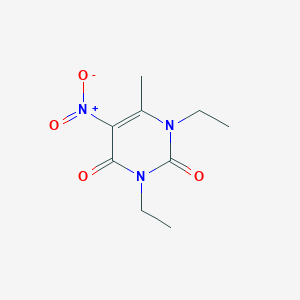
1,1,3-Triphenylindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Triphenylindene is an organic compound with the molecular formula C27H20 It is a derivative of indene, characterized by the presence of three phenyl groups attached to the indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylindene can be synthesized through several methods. One common approach involves the reaction of 1,1,3-triphenylprop-2-yne with a suitable catalyst. For instance, the reaction of 3-phenyl-2-propyn-1-ol derivatives with benzene in the presence of aluminum bromide at room temperature can yield substituted indenes . The reaction mixture is typically treated with water, and the products are extracted using chloroform and isolated by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of transition metal catalysts such as palladium, platinum, and ruthenium can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Triphenylindene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,1,3-Triphenylindene has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,1,3-triphenylindene involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, the compound can undergo rearrangements and dimerizations, leading to the formation of isoindene derivatives . These reactions are often studied using techniques such as ultraviolet spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to understand the transient species and reaction kinetics.
Comparación Con Compuestos Similares
- 1,2-Diphenylindene
- 1,1-Diphenylindene
- 1,1,3-Tribromoindene
Comparison: 1,1,3-Triphenylindene is unique due to the presence of three phenyl groups, which impart distinct electronic and steric properties compared to its analogs. For example, 1,1-diphenylindene and 1,2-diphenylindene have fewer phenyl groups, resulting in different reactivity and stability profiles . The additional phenyl group in this compound enhances its potential for forming complex molecular structures and participating in diverse chemical reactions.
Propiedades
Número CAS |
4614-01-1 |
|---|---|
Fórmula molecular |
C27H20 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1,1,3-triphenylindene |
InChI |
InChI=1S/C27H20/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-20H |
Clave InChI |
HPSBBDGPOWEYOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)




